molecular formula C9H7F6N B3038155 2,5-Bis(trifluoromethyl)benzylamine CAS No. 771582-21-9

2,5-Bis(trifluoromethyl)benzylamine

Cat. No. B3038155
CAS RN: 771582-21-9
M. Wt: 243.15 g/mol
InChI Key: IFPBPVAFNHXNFN-UHFFFAOYSA-N
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Description

“2,5-Bis(trifluoromethyl)benzylamine” is a chemical compound with the molecular formula C9H7F6N . It is used in laboratory chemicals . The compound is liquid in physical form .


Molecular Structure Analysis

The molecular structure of “2,5-Bis(trifluoromethyl)benzylamine” consists of a benzylamine core with two trifluoromethyl groups attached at the 2 and 5 positions of the benzene ring . The InChI code for the compound is 1S/C9H7F6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H,4,16H2 .


Physical And Chemical Properties Analysis

“2,5-Bis(trifluoromethyl)benzylamine” is a liquid at ambient temperature . It has a molecular weight of 243.15 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Safety and Hazards

“2,5-Bis(trifluoromethyl)benzylamine” is considered hazardous. It causes severe skin burns and eye damage and is harmful if swallowed or in contact with skin . In case of exposure, immediate medical attention is required .

Mechanism of Action

Target of Action

The primary target of 2,5-Bis(trifluoromethyl)benzylamine is the human CCR2b receptor . This receptor is expressed in human monocytes and CHO cells . The CCR2b receptor plays a crucial role in the immune response by mediating the migration of monocytes from the bloodstream into the tissues.

Mode of Action

2,5-Bis(trifluoromethyl)benzylamine interacts with its target, the CCR2b receptor, by binding to it . This binding affinity is measured by the IC50 value, which is 30 and 39 nM for human monocytes and CHO cells expressing human CCR2b, respectively . The lower the IC50 value, the higher the binding affinity, indicating that 2,5-Bis(trifluoromethyl)benzylamine has a strong interaction with the CCR2b receptor.

Result of Action

The molecular and cellular effects of 2,5-Bis(trifluoromethyl)benzylamine’s action are likely related to its impact on the immune response, given its interaction with the CCR2b receptor. By binding to this receptor, it could potentially influence the migration of monocytes, thus playing a role in immune response modulation .

Action Environment

The action, efficacy, and stability of 2,5-Bis(trifluoromethyl)benzylamine can be influenced by various environmental factors. For instance, the compound’s volatility suggests that it could be mobile in the environment . Additionally, it’s important to note that the compound can cause burns of eyes, skin, and mucous membranes , indicating that safety precautions should be taken when handling it.

properties

IUPAC Name

[2,5-bis(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H,4,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBPVAFNHXNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268048
Record name 2,5-Bis(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)benzylamine

CAS RN

771582-21-9
Record name 2,5-Bis(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771582-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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